Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate
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Overview
Description
Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and hydroxyl groups at specific positions on the quinoline ring enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline and diethyl ethoxymethylenemalonate.
Cyclization: These starting materials undergo a series of reactions, including cyclization, to form the quinoline core.
Hydroxylation: The hydroxyl group at the 4-position is introduced through hydroxylation reactions, often using reagents like sodium hydroxide or hydrogen peroxide.
Esterification: Finally, the carboxyl group is esterified to form the methyl ester, completing the synthesis of this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Hydroxylation: Sodium hydroxide, hydrogen peroxide
Esterification: Methanol, sulfuric acid
Substitution: Amines, thiols
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted quinoline derivatives
Oxidation Products: Quinones
Reduction Products: Hydroquinones
Hydrolysis Products: Carboxylic acids
Scientific Research Applications
Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and microbial growth, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
- 8-Hydroxyquinoline derivatives
- Quinolone-2-carboxamides
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at distinct positions on the quinoline ring differentiates it from other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)10(14)6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
KELUQLSSIBQKFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C2=CC=CC=C2N1)Br |
Origin of Product |
United States |
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